N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC9904664
Molecular Formula: C15H14N4O2S
Molecular Weight: 314.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14N4O2S |
|---|---|
| Molecular Weight | 314.4 g/mol |
| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
| Standard InChI | InChI=1S/C15H14N4O2S/c1-9-10(2)22-15(17-9)18-13(20)7-19-8-16-12-6-4-3-5-11(12)14(19)21/h3-6,8H,7H2,1-2H3,(H,17,18,20) |
| Standard InChI Key | SHDORBWUFGTHND-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C |
Introduction
Chemical Identification and Structural Properties
Molecular Architecture
The compound’s structure combines two pharmacologically significant heterocycles:
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Thiazole ring: A five-membered ring containing sulfur and nitrogen atoms, substituted with methyl groups at positions 4 and 5.
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Quinazolinone moiety: A bicyclic system with a ketone group at position 4, contributing to hydrogen-bonding interactions .
The acetamide bridge (-NH-C(=O)-CH-) links the thiazole’s nitrogen to the quinazolinone’s nitrogen at position 3, creating a planar conformation that enhances binding to biological targets .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxoquinazolin-3-yl)acetamide |
| Molecular Formula | |
| Molecular Weight | 314.4 g/mol |
| SMILES | CC1=C(SC(=N1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)C |
| InChIKey | SHDORBWUFGTHND-UHFFFAOYSA-N |
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves multi-step reactions optimized for yield and purity:
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Thiazole Formation: Cyclocondensation of thiourea with α-halo ketones (e.g., 4,5-dimethyl-2-bromoacetophenone) under acidic conditions.
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Quinazolinone Preparation: Cyclization of anthranilic acid derivatives with formamide or urea at elevated temperatures.
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Acetamide Coupling: Reaction of the thiazole amine with chloroacetyl chloride, followed by nucleophilic substitution with the quinazolinone nitrogen.
Critical parameters include temperature control (80–120°C), solvent selection (e.g., DMF or THF), and catalytic use of triethylamine to facilitate amide bond formation .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole cyclization | Thiourea, HSO, 100°C | 65–70 |
| Quinazolinone synthesis | Anthranilic acid, formamide, 120°C | 75–80 |
| Acetamide coupling | Chloroacetyl chloride, EtN, DMF | 60–65 |
Biological Activity and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Thiazole Substituents: Methyl groups at positions 4 and 5 enhance lipophilicity, improving membrane permeability.
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Quinazolinone Ketone: The 4-oxo group facilitates hydrogen bonding with catalytic residues in target enzymes .
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s dual heterocyclic system aligns with scaffolds used in kinase inhibitors (e.g., gefitinib). Computational docking studies predict strong binding affinity () to EGFR’s active site .
Antibiotic Adjuvants
Thiazole-containing compounds potentiate β-lactam antibiotics against resistant strains (e.g., MRSA) by inhibiting efflux pumps.
Future Directions and Challenges
Research Priorities
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Pharmacokinetic Studies: Assess oral bioavailability and metabolic clearance in preclinical models.
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Target Validation: Identify primary biological targets using CRISPR-Cas9 screens or proteomic profiling.
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Derivatization: Explore deuteration (as in US9540340B2 ) to enhance metabolic stability.
Limitations
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Synthetic Complexity: Low yields in final coupling step necessitate improved catalysts.
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Off-Target Effects: Potential cross-reactivity with homologous kinases requires selectivity optimization.
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